molecular formula C13H10Cl3NO3S B3036053 4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide CAS No. 338961-06-1

4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide

Cat. No.: B3036053
CAS No.: 338961-06-1
M. Wt: 366.6 g/mol
InChI Key: JEDUCELRFZUBFL-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H10Cl3NO3S. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of chloro, dichloro, and methoxy groups attached to a benzenesulfonamide structure.

Preparation Methods

The synthesis of 4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dichloro-5-methoxyaniline in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO3S/c1-20-13-7-12(10(15)6-11(13)16)17-21(18,19)9-4-2-8(14)3-5-9/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDUCELRFZUBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190303
Record name 4-Chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338961-06-1
Record name 4-Chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338961-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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